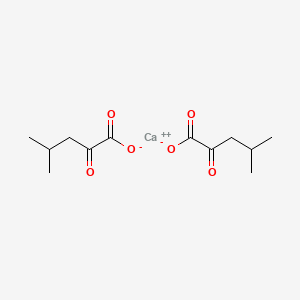
Calcium 4-methyl-2-oxovalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium 4-methyl-2-oxovalerate typically involves the reaction of 4-methyl-2-oxovaleric acid with calcium hydroxide or calcium chloride. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
2C6H10O3+Ca(OH)2→Ca(C6H9O3)2+2H2O
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and filtration to remove impurities .
化学反応の分析
Types of Reactions
Calcium 4-methyl-2-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed
Oxidation: 4-methyl-2-oxovaleric acid.
Reduction: 4-methyl-2-hydroxyvaleric acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Calcium 4-methyl-2-oxovalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its role in metabolic pathways, particularly in the metabolism of branched-chain amino acids.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and muscle wasting conditions.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations
作用機序
The mechanism of action of calcium 4-methyl-2-oxovalerate involves its role as an intermediate in the metabolism of leucine, an essential amino acid. It is converted to isovaleryl-CoA, which then enters various metabolic pathways. The compound interacts with enzymes such as branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase complex, facilitating the conversion of leucine to other metabolites .
類似化合物との比較
Similar Compounds
- Calcium alpha-ketoisocaproate
- Calcium alpha-oxoisocaproate
- Calcium 2-keto-4-methylvalerate
Uniqueness
Calcium 4-methyl-2-oxovalerate is unique due to its specific structure and role in leucine metabolism. Unlike other similar compounds, it has a distinct methyl group at the fourth position, which influences its reactivity and interaction with enzymes .
特性
CAS番号 |
51828-95-6 |
|---|---|
分子式 |
C6H10CaO3 |
分子量 |
170.22 g/mol |
IUPAC名 |
calcium;4-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3.Ca/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |
InChIキー |
YJAKVPKJJMFDNW-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].[Ca+2] |
正規SMILES |
CC(C)CC(=O)C(=O)O.[Ca] |
Key on ui other cas no. |
51828-95-6 |
関連するCAS |
816-66-0 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















